molecular formula C16H14O7 B15291972 Pterocarpadiol C

Pterocarpadiol C

Cat. No.: B15291972
M. Wt: 318.28 g/mol
InChI Key: UQXCWJTUYMGOHA-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pterocarpadiol C can be isolated from natural sources such as the twigs and leaves of Derris robusta using ethanol extraction . The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce various reduced forms of the compound .

Scientific Research Applications

Pterocarpadiol C has several scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:

Mechanism of Action

The mechanism of action of Pterocarpadiol C involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit bacterial growth . The exact molecular targets and pathways involved in these activities are still under investigation.

Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

InChI

InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2/t14-,15+,16+/m0/s1

InChI Key

UQXCWJTUYMGOHA-ARFHVFGLSA-N

Isomeric SMILES

C1C[C@@]2([C@H]3[C@@](COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O

Canonical SMILES

C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O

Origin of Product

United States

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